molecular formula C8H8ClNO3 B1320839 2-Chloro-N-(2,5-dihydroxy-phenyl)-acetamide

2-Chloro-N-(2,5-dihydroxy-phenyl)-acetamide

Cat. No. B1320839
M. Wt: 201.61 g/mol
InChI Key: WMFOFOUJORBOAZ-UHFFFAOYSA-N
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Patent
US04762925

Procedure details

30% sodium methoxide in methanol (18.4 g, 0.075 mole) was added under stirring to the 2-(α-chloroacetamido)-hydroquinone (13.4 g, 0.075 mole) in dimethylformamide (DMF 10 ml). The resulting solution was poured into water (150 ml) and the separated solid was Coupler (1) (9 g, 73%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( 1 )
Quantity
9 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].CO.Cl[CH2:7][C:8]([NH:10][C:11]1[CH:17]=[C:16]([OH:18])[CH:15]=[CH:14][C:12]=1[OH:13])=[O:9].O>CN(C)C=O>[OH:18][C:16]1[CH:15]=[CH:14][C:12]2[O:13][CH2:7][C:8](=[O:9])[NH:10][C:11]=2[CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
18.4 g
Type
reactant
Smiles
CO
Step Two
Name
Quantity
13.4 g
Type
reactant
Smiles
ClCC(=O)NC1=C(O)C=CC(=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Four
Name
( 1 )
Quantity
9 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC=1C=CC2=C(NC(CO2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.